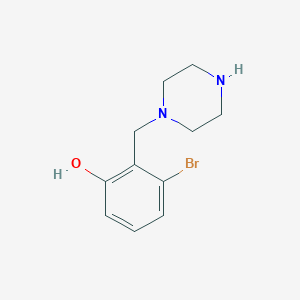
1-(2-Bromo-6-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-[(piperazin-1-yl)methyl]phenol is an organic compound that features a bromine atom, a piperazine ring, and a phenol group
Preparation Methods
The synthesis of 3-bromo-2-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with piperazine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-bromo-2-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-2-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenol group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar compounds to 3-bromo-2-[(piperazin-1-yl)methyl]phenol include:
- 2-bromo-4-[(piperazin-1-yl)methyl]phenol
- 3-chloro-2-[(piperazin-1-yl)methyl]phenol
- 3-bromo-2-[(morpholin-4-yl)methyl]phenol These compounds share structural similarities but differ in the substituents on the aromatic ring or the type of nitrogen-containing ring. The uniqueness of 3-bromo-2-[(piperazin-1-yl)methyl]phenol lies in its specific combination of a bromine atom, a piperazine ring, and a phenol group, which can confer distinct biological and chemical properties.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15BrN2O/c12-10-2-1-3-11(15)9(10)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2 |
InChI Key |
WDJJAWFWTWMMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















